3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide
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Overview
Description
3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have shown a variety of properties and applications, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
For instance, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Biochemical Pathways
Thiophene-based compounds are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene-based compounds have been known to exhibit various pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a (3+2) cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the thiophene and furan rings: These can be incorporated through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution can be facilitated by using strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the nitro group in the isoxazole ring would produce an amino derivative.
Scientific Research Applications
3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biology: It is investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Other isoxazole derivatives include 3,5-dimethylisoxazole and 4-isoxazolecarboxamide.
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and 2,5-dimethylthiophene share structural similarities.
Furan Derivatives: Furan-2-carboxamide and 2,5-dimethylfuran are related compounds.
Uniqueness
3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is unique due to the combination of its isoxazole, thiophene, and furan moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,5-dimethyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-9-14(10(2)20-17-9)15(18)16-8-11-5-6-12(19-11)13-4-3-7-21-13/h3-7H,8H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJVBVACOQNPCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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